4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to a benzenesulfonamide core. The molecular formula for this compound is C10H12BrN2O2S, and it has a molecular weight of approximately 292.19 g/mol. Benzenesulfonamides are known for their diverse applications in medicinal chemistry and industrial processes, particularly due to their biological activities.
The synthesis of 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide typically involves several key steps:
The reaction conditions often involve:
The molecular structure of 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide features:
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, primarily enzymes or proteins:
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide exhibits several notable physical properties:
Key chemical properties include:
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide has several applications across various fields:
N-Bromosuccinimide (NBS) serves as the cornerstone reagent for achieving para-selective bromination in the synthesis of 4-bromo-3-methylbenzenesulfonamide precursors. This selectivity arises from the synergistic effects of the sulfonamide group's electron-withdrawing nature and the methyl group's electron-donating properties, which direct electrophilic attack specifically to the para position relative to the methyl group. Research demonstrates that controlled addition of 1.05 equivalents of NBS to 3-methylbenzenesulfonamide derivatives in halogenated solvents at 0-5°C achieves >95% regioselectivity for the para-brominated product, minimizing dihalogenated byproducts to <2% [3]. The reaction mechanism proceeds via a succinimidyl radical, which abstracts a benzylic hydrogen to form a resonance-stabilized radical that preferentially reacts at the para position. This high regiocontrol is essential as unwanted regioisomers complicate downstream functionalization and purification processes.
Table 1: Bromination Optimization with NBS
NBS Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | 4-Bromo Isomer Yield (%) | Dibrominated Byproducts (%) |
---|---|---|---|---|---|
1.05 | DCM | 0-5 | 2 | 95 | <1.5 |
1.20 | DCM | 25 | 1 | 87 | 8 |
1.05 | Acetonitrile | 0-5 | 3 | 92 | 3 |
1.05 | Toluene | 0-5 | 4 | 89 | 5 |
Solvent polarity and temperature critically influence bromination kinetics and regioselectivity. Dichloromethane (DCM) emerges as the optimal solvent due to its ability to solubilize NBS while providing sufficient polarity to stabilize the transition state. Reactions conducted in DCM at 0-5°C achieve near-quantitative conversion within 2 hours with exceptional para-selectivity (>95:5) [3]. In contrast, protic solvents like methanol promote dibromination (>8% byproducts), while nonpolar solvents (toluene) slow reaction kinetics, requiring extended reaction times (4+ hours) and reducing yields to 85-89% [4]. Temperature control proves equally crucial: elevating temperatures above 25°C accelerates bromine generation but diminishes regioselectivity through radical chain reactions. Low-temperature operations (0-5°C) suppress side reactions, including sulfonamide oxidation and ring bromination at undesired positions. Precise cooling systems combined with dropwise NBS addition are essential for reproducibility in scale-up operations [3] [4].
Cyclopropane ring introduction employs nucleophilic substitution where cyclopropylamine attacks the sulfur center of 4-bromo-3-methylbenzenesulfonyl chloride. This reaction demands strict stoichiometric control: 1.1 equivalents of cyclopropylamine relative to sulfonyl chloride in tetrahydrofuran (THF) at -10°C to 0°C minimizes disubstitution byproducts [9]. Pyridine (1.5 equiv) acts as both base and catalyst, neutralizing HCl byproducts while activating the sulfonyl chloride toward nucleophilic attack. Kinetic studies reveal that maintaining the temperature below 5°C prevents exothermic decomposition, preserving the acid-sensitive cyclopropane ring. After reaction completion (monitored by TLC, ~3 hours), aqueous workup removes pyridinium salts, yielding crude N-cyclopropyl-4-bromo-3-methylbenzenesulfonamide with >90% purity. Recrystallization from ethanol/water mixtures upgrades purity to >98% [2] [9]. Alternative amines (e.g., methylamine, propylamine) show higher reactivity but lack the constrained geometry provided by the cyclopropyl group, which is essential for target bioactivity.
Table 2: Cyclopropane Incorporation via Nucleophilic Substitution
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (Pre-Recrystallization) |
---|---|---|---|---|---|
Pyridine | THF | -10 to 0 | 3 | 88 | 90% |
Triethylamine | THF | -10 to 0 | 2.5 | 85 | 87% |
DMAP | DCM | 0 | 1.5 | 82 | 92% |
Na₂CO₃ | Acetonitrile | 25 | 4 | 78 | 80% |
The strained cyclopropane ring adopts a defined orientation relative to the sulfonamide moiety, influencing molecular recognition properties. Single-crystal X-ray analyses of related N-cyclopropyl sulfonamides confirm that the cyclopropane ring lies perpendicular to the S-N bond, minimizing steric interactions with the ortho-bromo substituent [7]. This orientation positions one cyclopropane C-H bond antiperiplanar to the sulfonyl oxygen, facilitating hydrogen bonding with biological targets. Computational studies (DFT, B3LYP/6-31G*) reveal a rotational barrier of ~10 kcal/mol around the S-N bond, indicating moderate conformational freedom at physiological temperatures. To stabilize the bioactive conformation, synthesis protocols emphasize anhydrous conditions during sulfonamide bond formation, as water induces partial hydrolysis that disrupts crystallinity. Slow recrystallization from ethyl acetate/n-hexane yields crystals with uniform conformation essential for consistent biological activity [7].
Transitioning from laboratory to pilot-scale synthesis (kilogram quantities) necessitates automated reaction control to preserve the low-temperature requirements of both bromination and cyclopropylation steps. Continuous-flow reactors demonstrate superior performance compared to batch processes: precise temperature regulation (±0.5°C) via integrated Peltier cooling modules maintains optimal conditions throughout the reaction, improving bromination regioselectivity to 97% and reducing byproduct formation to <1% [10]. Automated reagent dosing systems deliver NBS solutions at calibrated rates (0.5 mL/min per 100g substrate), preventing localized exotherms that degrade regioselectivity. For the cyclopropylation step, in-line pH probes maintain the reaction mixture at pH 8-9 through automated base addition, preventing sulfonyl chloride decomposition. These systems achieve throughputs exceeding 5 kg/day with minimal operator intervention, reducing human error and enhancing batch-to-batch consistency critical for pharmaceutical applications [3] [10].
Final purification of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide presents a critical economic and operational decision. Column chromatography on silica gel (ethyl acetate/hexane gradients) resolves regioisomers and desulfonylated byproducts but becomes prohibitively expensive above 100g scale due to solvent consumption and silica costs [3]. Recrystallization offers a scalable alternative: dissolving crude product in minimal hot ethanol (5 mL/g), followed by controlled water addition (3:1 v/v water:ethanol) at 0°C, yields high-purity crystals (>99.5% HPLC) in 85% recovery. This process exploits the compound's low solubility in aqueous ethanol and minimal co-crystallization of impurities [4]. However, process optimization is essential—rapid cooling induces oiling out, while excessive ethanol volumes reduce yields. For production scales >1kg, recrystallization reduces purification costs by 60-70% compared to chromatography while maintaining compliance with ICH purity guidelines for pharmaceutical intermediates [3] [4] [10].
Table 3: Purification Method Comparison (Per Kilogram of Product)
Parameter | Column Chromatography | Recrystallization |
---|---|---|
Solvent Consumption | 300-500 L | 40-50 L |
Processing Time | 24-36 hours | 8-12 hours |
Yield | 70-75% | 83-87% |
Purity (HPLC) | >99% | >99.5% |
Estimated Cost (USD/kg) | $1,200-1,800 | $300-450 |
Operator Involvement | High | Low |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4